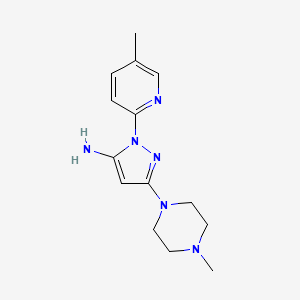
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole ring substituted with a methylpiperazine and a methylpyridine group. Compounds with such structures are often explored for their potential pharmacological activities, including their roles as enzyme inhibitors or receptor modulators.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Substitution reactions: Introduction of the methylpiperazine and methylpyridine groups can be done via nucleophilic substitution reactions, often using halogenated precursors.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated purification systems: For large-scale separation and purification of the final product.
化学反応の分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming N-oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, possibly reducing any nitro groups to amines.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
科学的研究の応用
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a potential therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or modulating their activity.
Receptor interaction: Acting as an agonist or antagonist.
Pathways involved: Specific signaling pathways or metabolic processes affected by the compound.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a methylpyridine.
3-(4-Methylpiperazin-1-yl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different pyridine substitution.
Uniqueness
3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties or reactivity compared to its analogs.
特性
分子式 |
C14H20N6 |
|---|---|
分子量 |
272.35 g/mol |
IUPAC名 |
5-(4-methylpiperazin-1-yl)-2-(5-methylpyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H20N6/c1-11-3-4-13(16-10-11)20-12(15)9-14(17-20)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,15H2,1-2H3 |
InChIキー |
QAPRLNUEZXLWAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)N2C(=CC(=N2)N3CCN(CC3)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


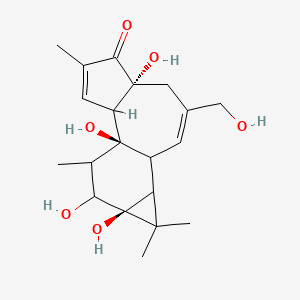
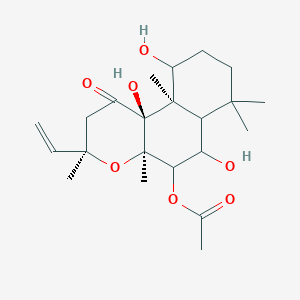
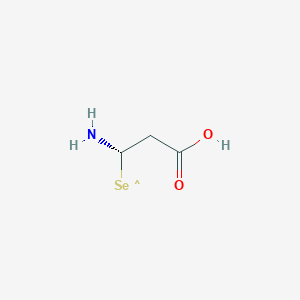
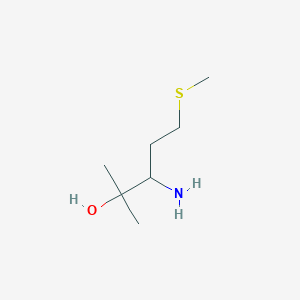
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
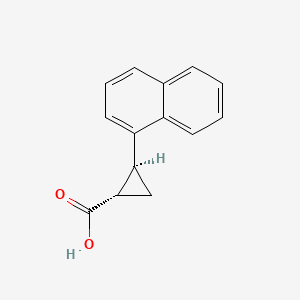
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
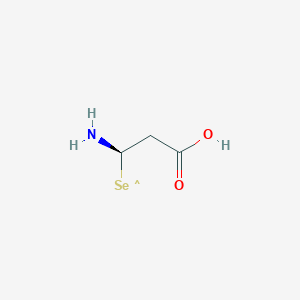

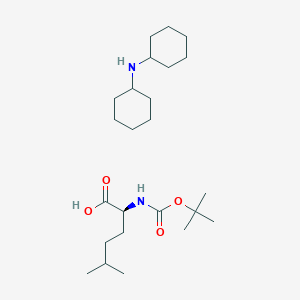
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
![methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14798215.png)
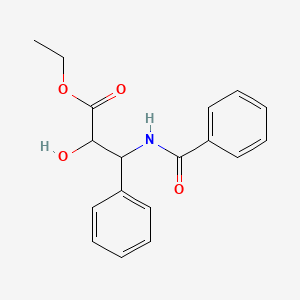
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide](/img/structure/B14798225.png)
